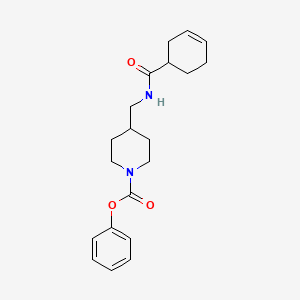
Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and a cyclohexene moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the cyclohexene moiety. Key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Introduction of the Cyclohexene Moiety: This can be done via a Diels-Alder reaction or other cycloaddition reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the cyclohexene moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated cyclohexane derivatives
Substitution: Various substituted piperidine or phenyl derivatives
科学的研究の応用
Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can mimic neurotransmitter structures, potentially affecting neural pathways.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Can bind to receptors in the nervous system, influencing signal transduction and cellular responses.
類似化合物との比較
Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate can be compared to other compounds with similar structures, such as:
Phenyl 4-((cyclohexylcarboxamido)methyl)piperidine-1-carboxylate: Lacks the double bond in the cyclohexene moiety, potentially altering its reactivity and biological activity.
Phenyl 4-((cyclohex-3-enecarboxamido)methyl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring, which may affect its binding affinity and pharmacological properties.
Uniqueness: The presence of the cyclohexene moiety and the specific arrangement of functional groups in this compound make it unique. This structure allows for specific interactions with biological targets and offers distinct synthetic possibilities.
特性
IUPAC Name |
phenyl 4-[(cyclohex-3-ene-1-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(17-7-3-1-4-8-17)21-15-16-11-13-22(14-12-16)20(24)25-18-9-5-2-6-10-18/h1-3,5-6,9-10,16-17H,4,7-8,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQFEBKEBCGESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine](/img/structure/B2695724.png)
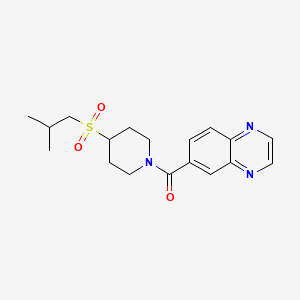
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2695732.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2695733.png)
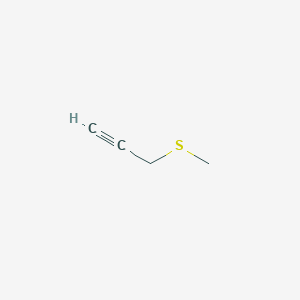

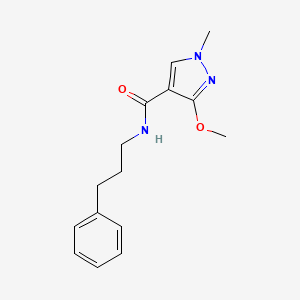
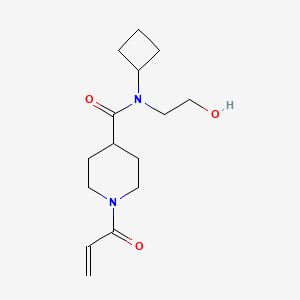
![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)
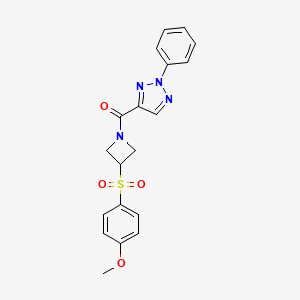
![tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B2695742.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2695743.png)

